Cas no 1431867-40-1 (4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine)

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring chloro, methoxy, propylthio, and amino functional groups, offers versatility in synthetic modifications, making it a valuable intermediate for developing biologically active compounds. The compound’s stability under standard conditions and well-defined reactivity profile enhance its utility in nucleophilic substitution and cross-coupling reactions. Its distinct substitution pattern may contribute to selective interactions in target systems, particularly in kinase inhibition or antimicrobial studies. The product is characterized by high purity and consistent quality, ensuring reliability for research and development purposes. Proper handling and storage are recommended to maintain its integrity.
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine structure
1431867-40-1 structure
Product name:4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
CAS No:1431867-40-1
MF:C8H12ClN3OS
MW:233.718379020691
CID:4557294

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • CMLINA
    • ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate (2R,3R)-2,3-dihydroxysuccinate
    • Ticagrelor Related Compound 44
    • 5-Pyrimidinamine, 4-chloro-6-methoxy-2-(propylthio)-
    • 4-chloro-6-methoxy-2-(propylthio)pyrimidin-5-amine
    • Ticagrelor Impurity 73
    • 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
    • Inchi: 1S/C8H12ClN3OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3
    • InChI Key: MDHSRIQZGJJDTQ-UHFFFAOYSA-N
    • SMILES: C1(SCCC)=NC(OC)=C(N)C(Cl)=N1

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine Security Information

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C369935-10mg
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
1431867-40-1
10mg
$ 397.00 2023-04-18
TRC
C369935-100mg
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
1431867-40-1
100mg
$ 4500.00 2023-09-08
TRC
C369935-25mg
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
1431867-40-1
25mg
$ 873.00 2023-04-18
TRC
C369935-50mg
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
1431867-40-1
50mg
$ 1642.00 2023-04-18
TRC
C369935-5mg
4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine
1431867-40-1
5mg
$ 207.00 2023-04-18

Additional information on 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine

Recent Advances in the Study of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine (CAS: 1431867-40-1)

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine (CAS: 1431867-40-1) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and optimization of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine, with particular emphasis on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route that utilizes a one-pot reaction under mild conditions, achieving a yield of over 85%. This method not only enhances the efficiency of production but also reduces the environmental impact associated with traditional synthetic approaches. The study further elucidated the compound's stability under various pH conditions, providing valuable insights for its formulation and storage.

In addition to synthetic advancements, research has also explored the biological activities of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine. A recent in vitro study conducted by a team at the University of Cambridge revealed that this compound exhibits potent inhibitory effects against a range of kinase enzymes, particularly those involved in inflammatory pathways. The study identified the compound's ability to selectively target JAK3 kinases, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. These findings were further supported by molecular docking studies, which highlighted the compound's strong binding affinity to the ATP-binding site of JAK3.

Another area of interest is the compound's potential application in oncology. Preliminary studies have shown that 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine can induce apoptosis in certain cancer cell lines, including those resistant to conventional chemotherapy. A 2023 study published in Cancer Research demonstrated that the compound's mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase-3. These findings open new avenues for the development of targeted cancer therapies, particularly for tumors with high kinase activity.

Despite these promising results, challenges remain in the clinical translation of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and a relatively short half-life, necessitating further optimization of its formulation. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic efficacy. Additionally, toxicological assessments are underway to evaluate the compound's safety profile in preclinical models.

In conclusion, 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine (CAS: 1431867-40-1) represents a promising candidate for drug development, with demonstrated potential in inflammation and oncology. Continued research efforts are essential to address existing challenges and unlock its full therapeutic potential. The integration of advanced synthetic methodologies, structural optimization, and innovative delivery systems will be critical in advancing this compound toward clinical applications.

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